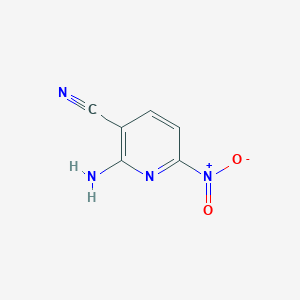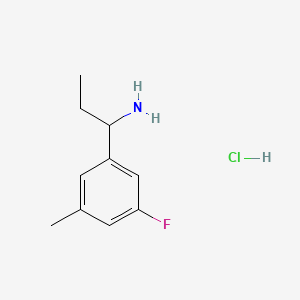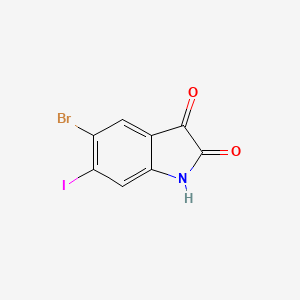![molecular formula C19H30N6O3 B13088282 N,N-dibutyl-N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]methanimidamide](/img/structure/B13088282.png)
N,N-dibutyl-N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]methanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dibutyl-N’-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]methanimidamide is a complex organic compound that features a purine base linked to a sugar moiety and further modified with dibutyl and methanimidamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibutyl-N’-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]methanimidamide typically involves multiple steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Glycosylation: The purine base is then glycosylated with a sugar moiety, such as ribose, under acidic conditions to form the nucleoside.
Functional Group Modification: The nucleoside is further modified by introducing dibutyl and methanimidamide groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-dibutyl-N’-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]methanimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The imidamide group can be reduced to form amines.
Substitution: The dibutyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new alkylated or arylated derivatives.
Scientific Research Applications
N,N-dibutyl-N’-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]methanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which N,N-dibutyl-N’-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]methanimidamide exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in the body, altering their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- N,N-dibutyl-N’-[9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-6-oxo-1H-purin-2-yl]methanimidamide
- N2,N2-Dimethylguanosine
Uniqueness
N,N-dibutyl-N’-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]methanimidamide is unique due to its specific structural modifications, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C19H30N6O3 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N,N-dibutyl-N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]methanimidamide |
InChI |
InChI=1S/C19H30N6O3/c1-3-5-7-24(8-6-4-2)12-23-18-17-19(21-11-20-18)25(13-22-17)16-9-14(27)15(10-26)28-16/h11-16,26-27H,3-10H2,1-2H3/b23-12+/t14-,15+,16+/m0/s1 |
InChI Key |
FRXYAMMLXYUEFN-PMUFWEONSA-N |
Isomeric SMILES |
CCCCN(CCCC)/C=N/C1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O |
Canonical SMILES |
CCCCN(CCCC)C=NC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(2,5-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088204.png)
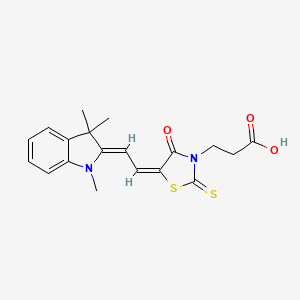
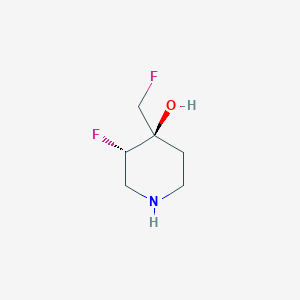
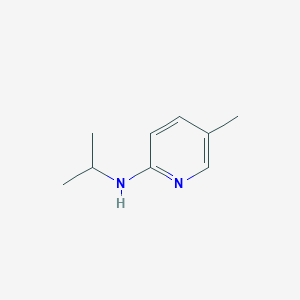
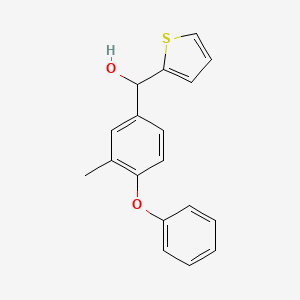
![3-(4-Bromophenyl)-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B13088250.png)
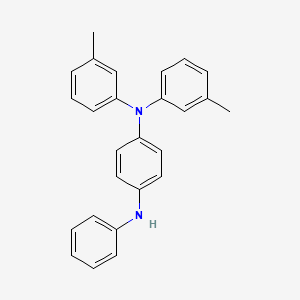
![6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B13088252.png)
